2,4-D diethylethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is widely used as a systemic herbicide for the selective control of broadleaf weeds in various agricultural and non-agricultural settings . The diethylethanolamine salt form of 2,4-D is known for its water solubility and stability, making it a preferred choice in certain formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-D diethylethanolamine salt involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylethanolamine. The general reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Diethylethanolamine→2,4-D diethylethanolamine salt
This reaction typically occurs in an aqueous medium, where the acid and amine react to form the salt, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pH conditions to ensure complete reaction and high yield. The product is then subjected to filtration, drying, and packaging for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,4-D diethylethanolamine salt primarily undergoes substitution reactions due to the presence of the chlorophenoxy group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, leading to the replacement of the chlorine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, altering its chemical structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while oxidation reactions can produce carboxylated products .
Scientific Research Applications
2,4-D diethylethanolamine salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-D diethylethanolamine salt involves its absorption by plant leaves and roots, followed by translocation to the meristematic tissues. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants . The molecular targets include auxin receptors and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-D dimethylamine salt
- 2,4-D isopropylamine salt
- 2,4-D triisopropanolamine salt
- 2,4-D ethylhexyl ester
Uniqueness
2,4-D diethylethanolamine salt is unique due to its specific formulation, which offers a balance between efficacy and stability. Unlike ester formulations, it is less volatile and poses a lower risk of vapor drift, making it suitable for use in sensitive areas .
Properties
CAS No. |
53404-34-5 |
---|---|
Molecular Formula |
C14H21Cl2NO4 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;2-(diethylamino)ethanol |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-7(4-2)5-6-8/h1-3H,4H2,(H,11,12);8H,3-6H2,1-2H3 |
InChI Key |
GKZWTHFJWQSRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.